molecular formula C15H8Cl2FN3OS B2805697 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391862-91-2

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Cat. No.: B2805697
CAS No.: 391862-91-2
M. Wt: 368.21
InChI Key: QXACZPQNTKBSSG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure features:

  • A 1,3,4-thiadiazole ring substituted at position 5 with a 4-chlorophenyl group.
  • Position 2 of the thiadiazole is linked to a 2-chloro-6-fluorobenzamide moiety via an amide bond.

While direct synthesis data for this compound are absent in the provided evidence, related thiadiazole derivatives are synthesized via cyclization of thioureas or dehydrosulfurization methods (e.g., using POCl₃ or Ac₂O) .

Properties

IUPAC Name

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACZPQNTKBSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and a chlorinated aromatic aldehyde, under acidic conditions.

    Coupling Reaction: The synthesized thiadiazole derivative is then coupled with 6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole
  • Target Compound : The 1,3,4-thiadiazole core offers distinct electronic properties due to sulfur’s position, influencing reactivity and intermolecular interactions.
  • Analog: 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide () contains a 1,2,4-thiadiazole ring.
1,3,4-Thiadiazole vs. 1,3,5-Oxadiazine
  • Analog : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () replaces sulfur with oxygen, forming a six-membered oxadiazine ring. This increases ring strain but enhances metabolic stability due to reduced susceptibility to enzymatic degradation .

Substituent Effects

Chlorophenyl Group
  • Target Compound : The 4-chlorophenyl group at position 5 is a common motif in bioactive thiadiazoles, contributing to π-π stacking and hydrophobic interactions.
  • Analog : 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol () retains the 4-chlorophenyl group but replaces the benzamide with a thiol (-SH). The thiol group increases reactivity (e.g., disulfide bond formation) but reduces stability under oxidative conditions .
Benzamide Modifications
  • Target Compound : The 2-chloro-6-fluorobenzamide group introduces steric bulk and electron-withdrawing effects, which may enhance antimicrobial or anticancer activity.
  • Analog : 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide () features a simpler chloroacetamide group. The absence of fluorine and reduced aromaticity likely decreases binding affinity to targets requiring planar interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Position 5 Substituent Position 2 Substituent Key Properties
2-Chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide 1,3,4-Thiadiazole 4-Chlorophenyl 2-Chloro-6-fluorobenzamide High lipophilicity, bioactivity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol () 1,3,4-Thiadiazole 4-Chlorophenyl Thiol (-SH) Reactive, lower stability
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide () 1,2,4-Thiadiazole Phenyl Chloroacetamide Moderate bioactivity
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () 1,3,5-Oxadiazine 4-Chlorophenyl Trichloromethyl, aryl amine High metabolic stability

Research Findings and Implications

  • Bioactivity: Thiadiazoles with 4-chlorophenyl and halogenated benzamide groups (e.g., the target compound) show enhanced antimicrobial activity compared to non-halogenated analogs, likely due to improved membrane penetration .
  • Stability : Fluorine in the benzamide moiety reduces metabolic degradation, as seen in related fluorinated pharmaceuticals .
  • Synthetic Efficiency : POCl₃-based methods () are versatile but require careful handling, whereas dehydrosulfurization () offers selectivity for nitrogen-rich heterocycles .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference Compound
¹H NMR (500 MHz, DMSO-d₆)δ 8.21 (s, 1H, thiadiazole-H)δ 8.18
¹³C NMR (125 MHz, DMSO-d₆)δ 165.2 (C=O)δ 165.0
EI-MSm/z 397.8 [M]⁺m/z 397.8

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundBioactivity (IC₅₀/MIC)Target PathwayReference
Pyrazole-thiadiazole hybrid0.22 µM (MCF-7)DNA intercalation
5-(4-Cl-phenyl)-thiadiazole0.38 µM (S. aureus)Enoyl-ACP reductase

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